Hydrogen sulfite

Description

Hydrogen sulfite (HSO₃⁻), the conjugate base of sulfurous acid (H₂SO₃), is a key intermediate in sulfur metabolism and industrial processes. It exists in equilibrium with sulfite (SO₃²⁻) and H⁺ in aqueous solutions, depending on pH . Sodium this compound (NaHSO₃) is widely utilized as a reducing agent, preservative, and bleaching agent in food, textiles, and photography due to its ability to neutralize reactive oxygen species (ROS) and reduce chromophores . Its reactivity stems from the nucleophilic aldehyde group interactions, enabling applications in analytical probes for detection .

Properties

CAS No. |

15181-46-1 |

|---|---|

Molecular Formula |

HSO3(−) HO3S- |

Molecular Weight |

81.07 g/mol |

IUPAC Name |

hydrogen sulfite |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1 |

InChI Key |

LSNNMFCWUKXFEE-UHFFFAOYSA-M |

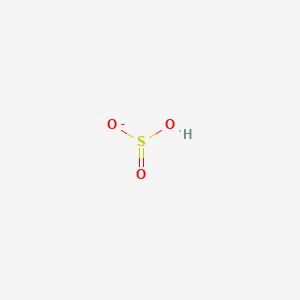

SMILES |

OS(=O)[O-] |

Canonical SMILES |

OS(=O)[O-] |

Other CAS No. |

15181-46-1 |

physical_description |

Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. |

Synonyms |

isulfite H2S(D2S) hydrogen sulfite hydrosulfite |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrogen sulfite can be prepared by bubbling sulfur dioxide (SO₂) gas through a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is as follows: [ \text{SO}_2 + \text{NaOH} \rightarrow \text{NaHSO}_3 ]

Industrial Production Methods

In industrial settings, hydrogensulfite is typically produced by the absorption of sulfur dioxide in an alkaline solution. This process is carried out in large absorption towers where sulfur dioxide gas is passed through a solution of sodium hydroxide or potassium hydroxide, resulting in the formation of sodium hydrogensulfite or potassium hydrogensulfite.

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfite undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation: : this compound can be oxidized to sulfate (SO₄²⁻) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂). [ \text{HSO}_3^- + \text{H}_2\text{O}_2 \rightarrow \text{SO}_4^{2-} + \text{H}_2\text{O} ]

-

Reduction: : this compound can act as a reducing agent and reduce various metal ions to their lower oxidation states. For example, it can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [ 2 \text{Fe}^{3+} + \text{HSO}_3^- + \text{H}_2\text{O} \rightarrow 2 \text{Fe}^{2+} + \text{SO}_4^{2-} + 3 \text{H}^+ ]

-

Substitution: : this compound can undergo substitution reactions with halogens to form halogenated sulfites. [ \text{HSO}_3^- + \text{Cl}_2 \rightarrow \text{ClHSO}_3 + \text{Cl}^- ]

Common Reagents and Conditions

Common reagents used in reactions with hydrogensulfite include hydrogen peroxide, halogens (such as chlorine and bromine), and various metal salts. The reactions typically occur in aqueous solutions under mild to moderate temperature conditions.

Major Products

The major products formed from reactions involving hydrogensulfite include sulfate ions, halogenated sulfites, and reduced metal ions.

Scientific Research Applications

Hydrogen sulfite has a wide range of applications in scientific research, including:

Chemistry: It is used as a reducing agent in various chemical reactions and as a reagent in the synthesis of organic and inorganic compounds.

Biology: this compound is used in biological research to study the effects of sulfite on cellular processes and enzyme activities.

Medicine: It is used in the pharmaceutical industry as a preservative and antioxidant in drug formulations.

Industry: this compound is used in the food industry as a preservative to prevent the browning of fruits and vegetables. It is also used in water treatment processes to remove chlorine and other oxidizing agents.

Mechanism of Action

Hydrogen sulfite exerts its effects through various mechanisms, including:

Reducing Agent: As a reducing agent, hydrogensulfite donates electrons to other molecules, thereby reducing them. This property is utilized in various chemical and industrial processes.

Antioxidant: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Enzyme Inhibition: In biological systems, hydrogensulfite can inhibit the activity of certain enzymes by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Hydrogen Sulfite vs. Sulfite (SO₃²⁻)

Key Differences :

- Reactivity : Sulfite is directly reduced by sulfite reductase to H₂S in yeast, contributing to off-flavors in wine . This compound, however, participates in nucleophilic addition reactions (e.g., with aldehydes) for probe design .

- Enzyme Interactions : Sulfite-oxidizing enzymes exhibit higher affinity for sulfite at pH <7, while this compound dominates under acidic conditions .

This compound vs. Sulfate (SO₄²⁻)

Key Insight: Sulfate reduction to HSO₃⁻ and H₂S is critical for amino acid biosynthesis in thermophiles , while sulfate itself is inert in most redox reactions.

This compound vs. Thiosulfate (S₂O₃²⁻)

Functional Contrast : Thiosulfate serves as a sulfur carrier in microbial pathways, whereas this compound acts as a transient metabolite .

This compound vs. Hydrogen Sulfide (H₂S)

Critical Note: H₂S is a signaling molecule in mammals but causes off-flavors in wine when overproduced by yeast . This compound, in contrast, is non-volatile and used to stabilize herbal products (e.g., p-hydroxybenzyl this compound in sulfur-fumigated Gastrodia elata) .

Q & A

Q. What factors contribute to variability in hydrogen sulfide test results across environmental samples, and how can they be controlled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.